molecular formula C20H21N5O3S B4566277 N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4566277
M. Wt: 411.5 g/mol
InChI Key: NWXMVYAWCZDTEW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 411.13651072 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Compounds with complex structures similar to "N-1,3-benzodioxol-5-yl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" often undergo extensive pharmacokinetic and metabolism studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans reveal the importance of such studies in drug development and safety evaluation (Renzulli et al., 2011).

Toxicology and Safety Assessment

Investigating the toxicological profile and safety of chemical compounds is crucial in drug development. Studies on acetaminophen (APAP) overdose and the pharmacokinetics of APAP-protein adducts in adults with acute liver failure illustrate the critical role of toxicology in assessing the safety of drug candidates (James et al., 2009).

Drug Interaction and Mechanism of Action

Understanding how a compound interacts with biological targets and its mechanism of action is fundamental. The study on the inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist, compared to other dopamine receptor agonists, provides insights into the significance of receptor selectivity and efficacy in drug action (Piercey et al., 1996).

Clinical Applications and Therapeutic Potentials

Research on compounds with therapeutic potential includes evaluating their efficacy in clinical settings. The phase I and pharmacokinetic study of the oral histone deacetylase inhibitor MS-275 in patients with refractory solid tumors and lymphomas highlight the process of translating preclinical findings into clinical applications, underscoring the importance of clinical trials in drug development (Gore et al., 2008).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(2-methylpropyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13(2)10-25-19(14-4-3-7-21-9-14)23-24-20(25)29-11-18(26)22-15-5-6-16-17(8-15)28-12-27-16/h3-9,13H,10-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMVYAWCZDTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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